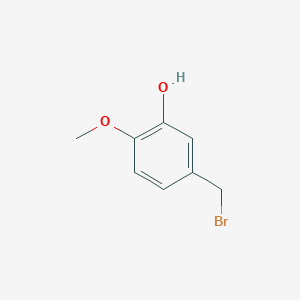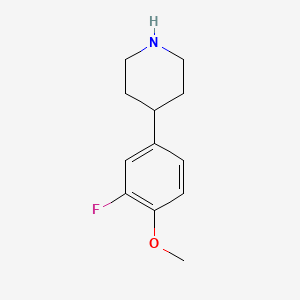
3-Hydroxy-4-methoxybenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(BROMOMETHYL)-2-METHOXYPHENOL: is an organic compound with the molecular formula C8H9BrO2 It is a derivative of phenol, where the hydroxyl group is substituted at the second position with a methoxy group and the fifth position with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(BROMOMETHYL)-2-METHOXYPHENOL typically involves the bromination of 2-methoxyphenol (guaiacol) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the benzylic position due to the activating effect of the methoxy group.
Industrial Production Methods: Industrial production methods for 5-(BROMOMETHYL)-2-METHOXYPHENOL are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and isolation to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-(BROMOMETHYL)-2-METHOXYPHENOL can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(BROMOMETHYL)-2-METHOXYPHENOL is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, 5-(BROMOMETHYL)-2-METHOXYPHENOL is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(BROMOMETHYL)-2-METHOXYPHENOL involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
5-(CHLOROMETHYL)-2-METHOXYPHENOL: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
5-(HYDROXYMETHYL)-2-METHOXYPHENOL: Contains a hydroxymethyl group instead of a bromomethyl group.
2-METHOXY-5-METHYLPHENOL: Lacks the bromomethyl group, having a methyl group instead.
Uniqueness: 5-(BROMOMETHYL)-2-METHOXYPHENOL is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the combination of the methoxy and bromomethyl groups provides a unique balance of electronic and steric effects, influencing its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
111394-51-5 |
|---|---|
Molekularformel |
C8H9BrO2 |
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
HJDXWELICJVYDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)


![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)



![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)




![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
